molecular formula BCl7H2N2Si2 B12546375 1-Chloro-N,N'-bis(trichlorosilyl)boranediamine CAS No. 144722-28-1

1-Chloro-N,N'-bis(trichlorosilyl)boranediamine

Cat. No.: B12546375
CAS No.: 144722-28-1
M. Wt: 345.2 g/mol
InChI Key: PZQPWROECRVJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-N,N’-bis(trichlorosilyl)boranediamine is a chemical compound with the molecular formula BCl7H2N2Si2. It is known for its unique structure, which includes both boron and silicon atoms, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-Chloro-N,N’-bis(trichlorosilyl)boranediamine typically involves the reaction of boranediamine with trichlorosilane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The process involves the following steps:

Industrial production methods may involve scaling up the reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Chloro-N,N’-bis(trichlorosilyl)boranediamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state products or reduction to form lower oxidation state products.

    Hydrolysis: The compound reacts with water to form silanols and boric acid derivatives.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-N,N’-bis(trichlorosilyl)boranediamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-Chloro-N,N’-bis(trichlorosilyl)boranediamine exerts its effects involves the interaction of its boron and silicon atoms with various molecular targets. The compound can form stable complexes with other molecules, facilitating various chemical transformations. The pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

1-Chloro-N,N’-bis(trichlorosilyl)boranediamine can be compared with other similar compounds, such as:

The uniqueness of 1-Chloro-N,N’-bis(trichlorosilyl)boranediamine lies in its combination of boron and silicon atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

144722-28-1

Molecular Formula

BCl7H2N2Si2

Molecular Weight

345.2 g/mol

InChI

InChI=1S/BCl7H2N2Si2/c2-1(9-11(3,4)5)10-12(6,7)8/h9-10H

InChI Key

PZQPWROECRVJBE-UHFFFAOYSA-N

Canonical SMILES

B(N[Si](Cl)(Cl)Cl)(N[Si](Cl)(Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.